molecular formula C10H6ClNO3 B3024542 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 24796-59-6

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B3024542
CAS RN: 24796-59-6
M. Wt: 223.61 g/mol
InChI Key: FBHYBXRWVNVMRY-UHFFFAOYSA-N
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Description

The compound of interest, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, is closely related to a class of compounds that have been studied for their antibacterial properties and potential use in medical applications. These compounds are derivatives of 1,4-dihydroquinoline-3-carboxylic acids, which have been modified to enhance their activity against various bacterial strains.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been reported, with a focus on their antibacterial activity . Another study has described the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which were obtained by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . These syntheses involve complex reactions and are supported by quantum-chemical calculations to propose plausible mechanisms for their formation.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of specific substituents at positions 6, 7, and 8 on the quinolone ring can significantly influence the compound's effectiveness. For example, the introduction of a fluorine atom and a piperazinyl group at positions 6 and 7, respectively, has been shown to enhance the antibacterial activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving quinolone derivatives are diverse and can lead to a variety of products with different properties. For instance, the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide results in the addition of bromine to the allyl double bond rather than halocyclization . These reactions are important for modifying the structure of quinolone derivatives to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are essential for their practical application, especially in the pharmaceutical industry. The study of melting and dissociation properties, as well as solubility in relation to ion strength, temperature, and pH, is important for the optimization of crystallization and purification processes. For example, the main impurity in the industrial manufacture of ciprofloxacin, a well-known quinolone antibiotic, has been studied to improve its production . The solubility product and dissolution constants of these compounds can be estimated using experimental data and proton equilibrium theory .

Scientific Research Applications

Synthesis and Antimicrobial Study

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is utilized in the synthesis of fluoroquinolone-based 4-thiazolidinones, showing potential as antimicrobial agents. This compound is derived from lead molecules in fluoroquinolone synthesis and demonstrates antibacterial and antifungal activities (Patel & Patel, 2010).

Investigating Physicochemical Properties

The physicochemical properties of closely related compounds are studied for their significance in the crystallization and purification process of ciprofloxacin, an important antibiotic. This research is crucial for improving drug manufacturing processes (Yin Qiuxiang, 2002).

Chemical Reactions and Synthesis Variations

The compound plays a role in the synthesis of various quinoline derivatives. Its reactions with different chemical agents lead to the formation of new compounds with potential pharmacological applications. The reaction mechanisms and structural elucidations of these derivatives are significant for medicinal chemistry (Ukrainets et al., 2005).

Antibacterial Drug Development

This compound derivatives show promise in the development of new antimicrobial drugs. These derivatives, with varied substituents, exhibit significant antibacterial properties, suggesting their potential in addressing antibiotic resistance challenges (Glushkov et al., 1997).

Antitubercular Activity

New compounds synthesized from derivatives of this chemical show potent antitubercular activity. This research contributes to the development of more effective treatments against tuberculosis, a significant global health concern (Marvadi et al., 2020).

HIV-1 Integrase Inhibitors

In the field of HIV research, quinolone carboxylic acids, derived from this compound, have been explored as novel monoketo acid class inhibitors of HIV-1 integrase. This discovery offers a new avenue for antiretroviral drug development (Sato et al., 2009).

Spectroscopic Tracer Synthesis

The compound is used in the synthesis of radiolabelled tracers for SPECT studies, specifically targeting the N-methyl-D-aspartate receptor in the human brain. This application is significant in neurological and pharmacological research (Dumont & Slegers, 1996).

Future Directions

The compound and its derivatives have vast therapeutic potential and can be explored further for their utility in various drugs . The synthesis methodology can also be adapted for the derivatization of other less reactive carboxylate species .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that enhance its antibacterial efficacy .

Cellular Effects

The effects of this compound on cells are profound. It primarily targets bacterial cells, leading to the inhibition of DNA replication and transcription. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a cellular stress response to DNA damage. This response leads to the expression of genes involved in DNA repair and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DNA-enzyme complex formed by DNA gyrase or topoisomerase IV. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to bacterial cells, resulting in cell death. The compound’s ability to inhibit these enzymes is due to its specific chemical structure, which allows it to interact with the active sites of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and controlled usage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high bacterial loads, enhancing its antibacterial effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleoid region of bacterial cells. Its activity is influenced by its ability to penetrate bacterial cell walls and membranes. The compound’s subcellular localization is crucial for its interaction with target enzymes and its overall antibacterial efficacy. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYBXRWVNVMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906582
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10174-72-8
Record name 10174-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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